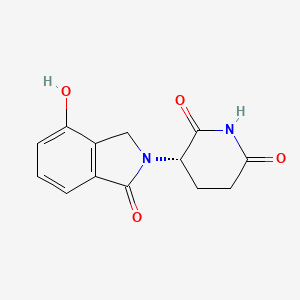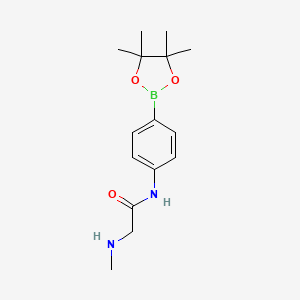![molecular formula C8H15NO B13472275 1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
1-(Methoxymethyl)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-azaspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a methoxymethyl group and an azaspiro moiety adds to its structural complexity and potential reactivity.
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)-2-azaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with methoxymethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(Methoxymethyl)-2-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by interacting with receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Methoxymethyl)-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane: Lacks the methoxymethyl and azaspiro groups, making it less reactive and versatile.
Spiro[3.3]heptane-2,6-dione:
2-Oxa-6-azaspiro[3.3]heptane: Features an oxygen atom in the ring, providing different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a spirocyclic core with a methoxymethyl group and an azaspiro moiety, offering a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
Clave InChI |
CLDNMSXBBXLCPJ-UHFFFAOYSA-N |
SMILES canónico |
COCC1C2(CCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


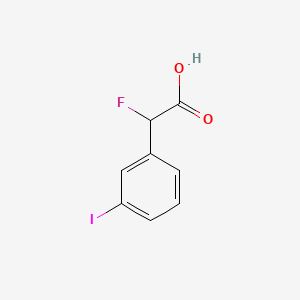
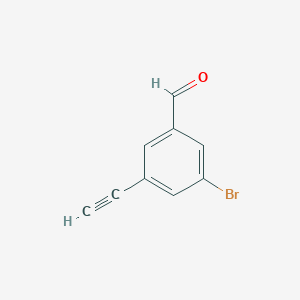
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
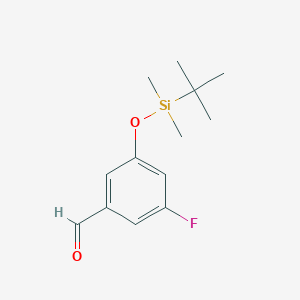
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
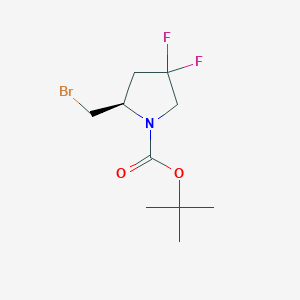
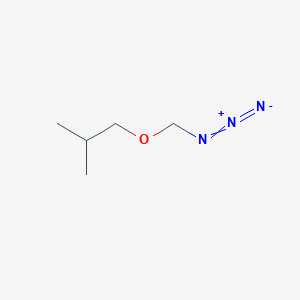
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
